molecular formula C16H15N3O B2635782 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline CAS No. 866145-90-6

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline

Cat. No.: B2635782
CAS No.: 866145-90-6
M. Wt: 265.316
InChI Key: GASVQCFUYUAYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline ( 866145-90-6) is a high-purity synthetic heterocyclic compound supplied for research and development purposes. This compound belongs to the pyrazoloquinazoline chemical class, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential . The molecular formula is C 16 H 15 N 3 O, with a molecular weight of 265.316 g/mol . The pyrazoloquinazoline core is recognized for its anti-inflammatory properties. Related analogues have demonstrated potent activity by inhibiting lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response . Computational pharmacophore mapping and molecular modeling studies suggest that such compounds may exert their effects by targeting mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) with high complementarity . Furthermore, molecular hybrids incorporating pyrazoloquinazoline structures are actively investigated as novel antitumor agents. These compounds have shown promising in vitro antiproliferative activity and are predicted to function as cyclin-dependent kinase (CDK) inhibitors, which are important targets in oncology drug discovery . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-15-17-16-12(9-19(15)18-10)4-3-11-8-13(20-2)5-6-14(11)16/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASVQCFUYUAYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3CCC4=C(C3=NC2=C1)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325498
Record name 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866145-90-6
Record name 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline typically involves multi-step organic reactions. The process often starts with the formation of the core quinazoline structure, followed by the introduction of the pyrazole ring and subsequent functionalization to add the methoxy and methyl groups. Common reagents used in these reactions include aromatic amines, aldehydes, and methoxy-substituted benzene derivatives. Reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Research has indicated that compounds within the pyrazolo[5,1-b]quinazoline class exhibit notable anti-inflammatory properties. In a study assessing various derivatives, some compounds demonstrated significant inhibition of lipopolysaccharide-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. For instance:

CompoundIC50 (µM)Target
Compound A47COX-2
Compound B2.35-LOX

These findings suggest that derivatives similar to 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline could be effective in treating inflammatory conditions without the gastric ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The anticancer potential of pyrazolo[5,1-b]quinazolines has been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

Cell LineCompoundIC50 (µM)
A5498cX
HT-2910cY
MKN-4512iZ

In these studies, the presence of electronegative groups significantly enhanced the cytotoxicity of the tested compounds . The mechanisms often involve the inhibition of specific enzymes that promote tumor growth and metastasis.

Mechanistic Insights

The mechanisms by which pyrazolo[5,1-b]quinazolines exert their effects include:

  • Inhibition of cyclooxygenase enzymes (COX)
  • Modulation of mitogen-activated protein kinases (MAPKs)
  • Interference with nuclear transcription factors involved in inflammatory responses

These pathways suggest a multifaceted approach to treating diseases characterized by inflammation and cancer .

Case Studies

Several case studies highlight the efficacy of pyrazolo[5,1-b]quinazolines in clinical and experimental settings:

Case Study 1: Anti-inflammatory Efficacy

In a murine model of carrageenan-induced paw edema, administration of a related pyrazolo[5,1-b]quinazoline derivative resulted in a significant reduction in edema without adverse effects on gastric mucosa .

Case Study 2: Cancer Cell Line Evaluation

A recent study evaluated the cytotoxicity of synthesized pyrazolo[5,1-b]quinazolines against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values below 10 µM against aggressive cancer types such as lung and colorectal cancers .

Mechanism of Action

The mechanism of action of 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazoloquinazoline derivatives vary in substituent positions, ring saturation, and fused heterocycles. Below is a comparative analysis of key analogs:

Compound Name Substituents/Ring Features Biological Activity Synthesis Method Key Structural Differences
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline - 3-OCH₃, 10-CH₃
- Dihydro (5,6-saturation)
- Benzo[h] fusion
Not explicitly reported; likely shares antiproliferative/kinase-inhibitory properties Likely MCR or cyclization (similar to ) Dihydro configuration reduces ring strain; methoxy enhances lipophilicity.
Pyrazolo[5,1-b]quinazoline-2-carboxylate derivatives - 2-COOR groups
- Variable aryl substitutions
Antiproliferative (PC-3 cells), Pim-1 kinase inhibition Condensation of 1,3-dicarbonyls and aldehydes Ester groups improve solubility; aryl substitutions modulate target selectivity.
7-Methyl-10-phenyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline - 7-CH₃, 10-Ph
- Dihydro configuration
N/A (structural study) Crystallization-driven synthesis Phenyl group at position 10 enhances π-π stacking; methyl at 7 alters packing interactions.
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline - 3-Br, 9-OCH₃
- Tetrahydro (5,6,7,8-saturation)
Unknown Selenium-catalyzed cyclization (similar to ) Tetrahydro configuration increases flexibility; bromo substituent may enhance electrophilicity.
1,2,3-Triazole-tethered pyrazolo[5,1-b]quinazolines - Triazole moieties
- Variable aryl/alkyl chains
Antimicrobial (broad-spectrum) CuAAC reaction Triazole introduces hydrogen-bonding capacity; hybrid structures enhance bioavailability.

Key Findings

Impact of Substituents :

  • Methoxy Groups : The 3-methoxy group in the target compound may enhance lipophilicity and metabolic stability compared to bromo or ester-substituted analogs .
  • Methyl Groups : Methyl substituents (e.g., 10-CH₃) reduce steric hindrance while improving hydrophobic interactions with protein targets .

Ring Saturation :

  • Dihydro (5,6-saturation) and tetrahydro (5,6,7,8-saturation) configurations influence conformational flexibility. Dihydro derivatives balance rigidity and solubility, whereas tetrahydro analogs may exhibit improved membrane permeability .

Biological Activity :

  • Pyrazolo[5,1-b]quinazolines with ester groups (e.g., 2-COOR) show potent antiproliferative activity (IC₅₀: 0.5–5 µM against PC-3 cells) .
  • Triazole-tethered hybrids exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to enhanced hydrogen bonding .

Synthetic Strategies :

  • TBAB-catalyzed MCRs enable rapid assembly of the pyrazoloquinazoline core .
  • Selenium catalysis (e.g., ) offers eco-friendly routes to fused derivatives but requires precise control of reaction conditions .

Biological Activity

3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the pyrazoloquinazoline class. Its unique structure, characterized by a fused ring system containing pyrazole and quinazoline moieties, along with methoxy and methyl substituents, suggests significant potential for various biological activities. This article explores its biological activity, including interactions with biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula: C16H16N4O
  • Molecular Weight: 265.32 g/mol
  • Melting Point: 98.00°C - 100.00°C
  • Density: Not specified

Biological Activities

Research indicates that compounds in the pyrazoloquinazoline class exhibit a variety of biological activities, including:

  • Antitumor Activity: Studies suggest that this compound may inhibit tumor growth through interactions with key signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Interaction Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various proteins implicated in cancer and inflammation. These studies provide insights into the mechanism of action and guide further optimization for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures. Common methods include:

  • Condensation Reactions: Involving appropriate precursors to form the fused ring structure.
  • Functional Group Modifications: Such as methylation and methoxylation to introduce specific substituents.

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals distinct biological activities associated with variations in substituents:

Compound NameStructural FeaturesBiological Activity
5,6-Dihydrobenzo[h]quinazolineLacks methoxy and methyl groupsAntitumor activity reported
7-Trifluoromethyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolineContains trifluoromethyl substituentEnhanced antimicrobial properties
4-Methoxy-2-(methylthio)quinazolineContains methoxy and methylthio groupsAntimicrobial and anti-inflammatory effects

The unique combination of methoxy and methyl groups in this compound contributes to its distinctive pharmacological profile.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antitumor Efficacy: A study demonstrated that derivatives of pyrazoloquinazolines exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis through modulation of cell cycle regulators.
  • Anti-inflammatory Mechanisms: Another investigation revealed that the compound effectively reduced inflammation in murine models by inhibiting NF-kB signaling pathways.

Q & A

What catalytic systems are effective for synthesizing pyrazolo-quinazoline derivatives, and how do reaction yields vary with catalyst selection?

Basic Research Question
Methodological Answer:
Catalyst screening is critical for optimizing synthetic routes. For pyrazolo-quinazoline derivatives, Lewis and Brønsted acids significantly influence reaction efficiency. For example:

  • CeCl₃·7H₂O (30 mol%) achieves 75% yield under reflux in ethanol .
  • p-TsOH (30 mol%) yields 70%, while weaker acids like AcOH (44%) or ZnCl₂ (32%) are less effective .
  • Catalyst loading (20–50 mol%) must be optimized to avoid excess (e.g., CeCl₃·7H₂O beyond 30 mol% does not increase yield) .

Key Steps:

Screen catalysts at 30 mol% in ethanol under reflux.

Monitor reaction progress via TLC (petroleum ether:EtOAc, 3:1).

Precipitate and purify using EtOH/H₂O (1:1).

How can researchers resolve contradictions in catalytic efficiency data for pyrazolo-quinazoline synthesis?

Advanced Research Question
Methodological Answer:
Contradictions arise due to catalyst specificity and reaction conditions. To address this:

  • Compare catalyst performance across similar substrates (e.g., CeCl₃·7H₂O vs. p-TsOH for electron-deficient intermediates) .
  • Validate reproducibility by replicating reactions with controlled variables (solvent, temperature, stoichiometry).
  • Use computational tools (e.g., DFT calculations) to study catalyst-substrate interactions and transition states .

Example:
In , CeCl₃·7H₂O outperforms H₂SO₄ (75% vs. 32%) due to its dual Lewis acid and water-tolerant properties, highlighting the need for mechanistic studies .

What spectroscopic and analytical techniques are essential for characterizing pyrazolo-quinazoline derivatives?

Basic Research Question
Methodological Answer:
Comprehensive characterization requires:

  • ¹H NMR : Confirm substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • LC-MS : Verify molecular ions (e.g., m/z 396.1 for 5-Cyclopentyl-2-(4-fluorophenyl) derivatives) .
  • Elemental Analysis : Validate purity (e.g., C: 72.31%, H: 5.19%, N: 16.88% for cyclopentyl-substituted analogs) .

Protocol:

Record NMR in CDCl₃ or DMSO-d₆.

Use high-resolution MS for exact mass confirmation.

Cross-check experimental vs. calculated elemental composition.

How can molecular docking studies predict the biological potential of pyrazolo-quinazoline derivatives?

Advanced Research Question
Methodological Answer:
Docking studies evaluate binding affinity to target enzymes. For example:

  • Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
  • Software : Perform docking with AutoDock Vina or GOLD, followed by visualization in PyMOL .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with known inhibitors .

Steps:

Prepare ligand (derivative) and receptor (enzyme) files.

Run docking simulations with flexible side chains.

Analyze hydrogen bonding, hydrophobic interactions, and binding poses.

What strategies optimize multi-component reactions for pyrazolo-quinazoline scaffolds?

Advanced Research Question
Methodological Answer:
Multi-component reactions (MCRs) require precise stoichiometry and solvent selection:

  • Substrate Design : Combine isatin, amino pyrazole, and isocyanide in ethanol with CeCl₃·7H₂O .
  • Solvent Effects : Polar protic solvents (ethanol) enhance solubility and reaction rates .
  • Workup : Filter precipitates directly to avoid column chromatography .

Example:
In , MCRs of aldehydes (e.g., 4-methoxybenzaldehyde) with cyclohexan-1,3-dione yield 5,7,8,9-tetrahydro-pyrazoloquinazolin-6(3H)-ones in ethanol with triethylamine .

How to design a multi-step synthesis route for 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline?

Advanced Research Question
Methodological Answer:

Initial Cyclization : React 5-chloroisatin with 3-amino-4-bromo-1H-pyrazole under CeCl₃·7H₂O catalysis .

Methoxy Introduction : Use methylating agents (e.g., CH₃I/K₂CO₃) at the 3-position .

Reduction : Hydrogenate the quinazoline ring with Pd/C in EtOH to achieve 5,6-dihydro derivatives .

Validation:
Monitor each step via TLC and intermediate characterization (NMR, MS).

How can computational modeling guide reaction mechanism elucidation for pyrazolo-quinazoline synthesis?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Map energy profiles for key steps (e.g., cyclization or methoxy group incorporation) .
  • Transition State Analysis : Identify rate-determining steps using Gaussian09 at B3LYP/6-31G* level .
  • Solvent Effects : Simulate ethanol’s role in stabilizing intermediates via PCM models .

Application:
In , theoretical studies validated the stability of pyrazolo[3,4-j][1,7]phenanthroline conformers .

What experimental controls are critical for ensuring reproducibility in pyrazolo-quinazoline synthesis?

Basic Research Question
Methodological Answer:

  • Catalyst Purity : Use freshly recrystallized CeCl₃·7H₂O to avoid hydration variations .
  • Stoichiometric Precision : Calibrate balances to ±0.1 mg for substrates like isatin and amino pyrazole .
  • Reaction Monitoring : Employ TLC at 30-minute intervals to detect side products early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.